Lipophilicity-Driven Kinase Selectivity: XLogP3 Comparison with 1H-Unsubstituted Analog
The N1-methyl substituent of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine confers a higher calculated lipophilicity (XLogP3 = 1.900) compared to the corresponding 1H-unsubstituted analog 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (XLogP3 = 1.8) [1]. This difference, while numerically small, corresponds to a relative increase of ~5.6% in XLogP3. In the context of CDK2 inhibitor design, increased lipophilicity within the pyrazolo[4,3-d]pyrimidine series has been correlated with enhanced cellular permeability and improved kinase selectivity profiles, as demonstrated for N-methylated mTOR inhibitors in cross-class studies .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.900 |
| Comparator Or Baseline | 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (XLogP3 = 1.8) |
| Quantified Difference | +0.1 (5.6% relative increase) |
| Conditions | Calculated property using XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity correlates with improved cellular permeability and potential for enhanced kinase selectivity, critical factors in prioritizing lead-like scaffolds for medicinal chemistry optimization.
- [1] PubChem. (2025). 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (CID 53312459). Computed XLogP3-AA = 1.8. View Source
